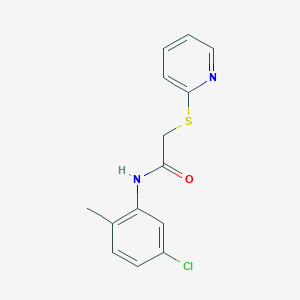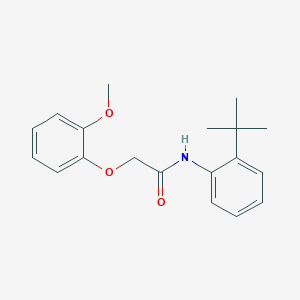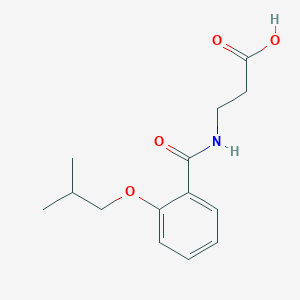
N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide, also known as CPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and biochemistry. CPTA belongs to the class of thioacetamides and is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B).
Wirkmechanismus
N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide inhibits the activity of PTP1B by binding to its catalytic site and preventing it from dephosphorylating its substrates. This leads to increased insulin signaling and glucose uptake in cells, which can improve insulin sensitivity. N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide also inhibits the Akt signaling pathway by preventing the phosphorylation of Akt, which can induce apoptosis in cancer cells. The neuroprotective effects of N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide are thought to be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide can inhibit the activity of PTP1B and reduce the phosphorylation of Akt. In vivo studies have shown that N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide can improve insulin sensitivity and reduce blood glucose levels in diabetic mice. N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide has also been shown to induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide is its potency as an inhibitor of PTP1B. This makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide is its potential toxicity, as it can induce apoptosis in normal cells as well as cancer cells. This can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide. One area of focus could be the development of N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide analogs with improved potency and selectivity for PTP1B inhibition. Another area of research could be the investigation of the neuroprotective effects of N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide in animal models of neurodegenerative diseases. Finally, the anticancer properties of N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide could be further explored, with a focus on its potential use in combination with other chemotherapeutic agents.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide involves the reaction of 2-chloro-5-methylphenyl isothiocyanate with 2-pyridinethiol in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide. The overall yield of the synthesis process is around 50%, and the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to be a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling. Inhibition of PTP1B can lead to increased insulin sensitivity, making N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide a potential therapeutic agent for the treatment of type 2 diabetes. N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide has also been shown to have anticancer properties, as it can induce apoptosis in cancer cells by inhibiting the Akt signaling pathway. Additionally, N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide has been investigated for its neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-10-5-6-11(15)8-12(10)17-13(18)9-19-14-4-2-3-7-16-14/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZFUAOHLGWORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5787568.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5787574.png)
![2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5787575.png)


![4-amino-N'-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5787605.png)
![2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5787607.png)
![N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5787624.png)

![methyl 5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5787636.png)


